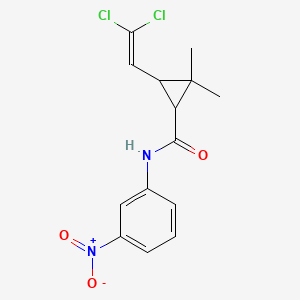
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide, commonly known as DDT, is a synthetic chemical compound that was first synthesized in 1874. DDT gained worldwide recognition in the 1940s and 1950s as an effective insecticide and was used extensively to control malaria and other insect-borne diseases. However, it was later discovered that DDT has harmful effects on the environment, including human health, and its use has been banned in many countries.
Mécanisme D'action
DDT works by disrupting the nervous system of insects, causing paralysis and death. It acts on the sodium channels in insect neurons, preventing the proper functioning of the nervous system.
Effets Biochimiques Et Physiologiques
DDT has been shown to have harmful effects on human health, including reproductive and developmental problems, cancer, and neurological disorders. It can also accumulate in the environment, leading to the bioaccumulation of DDT in the food chain.
Avantages Et Limitations Des Expériences En Laboratoire
DDT has been used extensively in laboratory experiments to study its insecticidal properties and its effects on the environment. However, its harmful effects on human health and the environment make it a challenging substance to work with, and its use is restricted in many countries.
Orientations Futures
Future research on DDT should focus on developing alternative insecticides that are less harmful to human health and the environment. Additionally, research should focus on developing methods for safely disposing of DDT and other persistent organic pollutants to prevent their accumulation in the environment.
Méthodes De Synthèse
DDT is synthesized through a multistep process that involves the reaction of chloral with chlorobenzene to form DDT's intermediate product, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane. The intermediate product is then reacted with thionyl chloride to form the final product, DDT.
Applications De Recherche Scientifique
DDT has been extensively studied for its insecticidal properties and its effects on human health and the environment. It has been used to control malaria and other insect-borne diseases, but its use has been banned in many countries due to its harmful effects on the environment.
Propriétés
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-4-3-5-9(6-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDOVRWIBXGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)
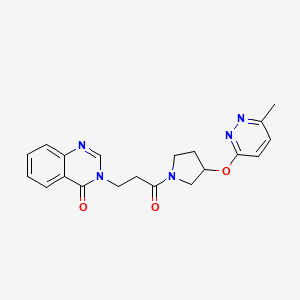
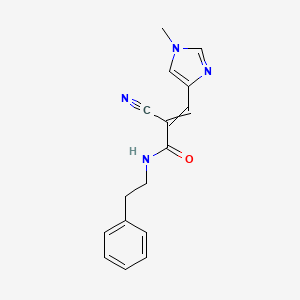
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
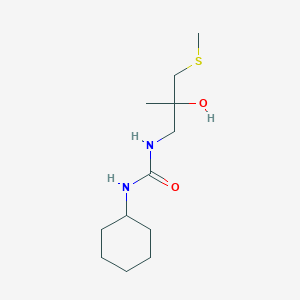
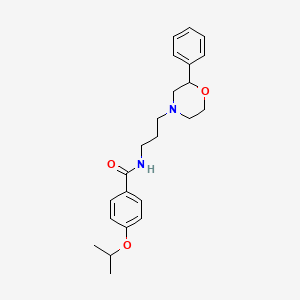
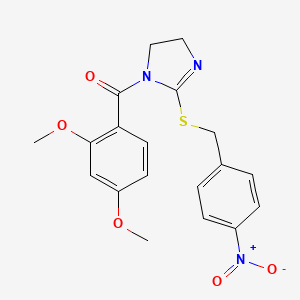
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
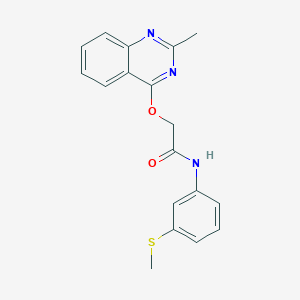
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)